3-amino-N-methyl-4-(4-morpholinyl)benzenesulfonamide
Overview
Description
3-amino-N-methyl-4-(4-morpholinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H17N3O3S and its molecular weight is 271.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including ones with a structure similar to 3-amino-N-methyl-4-(4-morpholinyl)benzenesulfonamide, showed promising properties as photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Idiopathic Pulmonary Fibrosis Treatment : Norman (2014) evaluated patent applications claiming the use of phosphatidylinositol 3-kinase inhibitors, structurally related to this compound, for treating idiopathic pulmonary fibrosis and cough. This study highlighted the potential therapeutic applications of these compounds in respiratory conditions (Norman, 2014).
Development of Metal Complexes with Antibacterial Properties : Feng et al. (2021) synthesized and characterized new d10 metal complexes using a modified benzenesulfonamide acid, related to this compound. These complexes demonstrated potential antibacterial properties and were investigated for their photo-luminescence characteristics (Feng et al., 2021).
Inhibitors in Various Disease Models : Lolak et al. (2019) developed novel ureido benzenesulfonamides incorporating triazinyl moieties, with a structure similar to this compound. These compounds were investigated as inhibitors of human carbonic anhydrase isoforms involved in diseases like glaucoma, epilepsy, obesity, and cancer (Lolak, Akocak, Bua, & Supuran, 2019).
Properties
IUPAC Name |
3-amino-N-methyl-4-morpholin-4-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-13-18(15,16)9-2-3-11(10(12)8-9)14-4-6-17-7-5-14/h2-3,8,13H,4-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQMWFGOFRXMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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